5-cyclopropyl-3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-cyclopropyl-3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The lithio derivative derived from 1,1-diphenoxy-2-(phenylsulfonyl)cyclopropane reacts with acyl chlorides and acyl imidazoles to yield dihydrofurans, which can be transformed into corresponding furans by treatment with p-toluenesulfonic acid, demonstrating the compound's utility in synthesizing furan derivatives (Pohmakotr, M., Takampon, A., & Ratchataphusit, J., 1996).
Novel pyrazoline derivatives with antibacterial properties were synthesized by cyclizing various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine, showcasing the compound's potential in generating biologically active derivatives (Rani, M., Yusuf, M., Khan, S. A., Sahota, P., & Pandove, G., 2015).
Biological Evaluation
Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibited antimicrobial activity against a range of gram-negative and gram-positive bacteria and fungi, indicating the compound's application in developing new antimicrobial materials (Hamed, A., Abdelhamid, I. A., Saad, G., Elkady, N. A., & Elsabee, M., 2020).
Another study synthesized N-substituted 5-(furan-2-yl)-phenyl pyrazolines and evaluated their in vitro antibacterial activity, finding some derivatives showed promising antibacterial activities, further supporting the compound's utility in medicinal chemistry (Rani, M., Yusuf, M., Khan, S. A., 2015).
Mechanism of Action
Furan Derivatives
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, and have been employed as medicines in a number of distinct disease areas . They have been used in the creation of numerous innovative antibacterial agents .
Pyrazole Derivatives
The compound also contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives have been found to have various pharmacological activities, including antibacterial, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-cyclopropyl-5-(furan-2-yl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-22(20,13-5-2-1-3-6-13)18-15(12-8-9-12)11-14(17-18)16-7-4-10-21-16/h1-7,10,12,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLINKEXFSHQHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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